

AM404 nonspecific effects

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Compound Focus: AM404

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AM404 at a Glance

AM404 is a bioactive metabolite of acetaminophen (paracetamol) with a complex pharmacology. It engages multiple targets beyond its primary actions on the endocannabinoid system, which are crucial to consider in experimental design.

The table below summarizes its key nonspecific targets and measured effects.

Pharmacological Target / Effect	Reported Effect of AM404	Experimental Model / System	Key Quantitative Findings
TRPV1 Channels	Agonist [1] [2] [3]	Various <i>in vitro</i> and <i>in vivo</i> models	Contributes to analgesic and anticonvulsant effects [2].
Cannabinoid Receptors (CB1/CB2)	Weak agonist [2] [3]	Receptor binding and functional assays	Contributes to analgesic effects but not primary mechanism at low concentrations [4].
Voltage-Gated Sodium Channels (Nav)	Potent inhibitor [2]	Recombinant Nav1.7/Nav1.8 channels; rat pain models	Inhibition at nanomolar concentrations ; analgesic effect upon peripheral injection [2].

Pharmacological Target / Effect	Reported Effect of AM404	Experimental Model / System	Key Quantitative Findings
Cyclooxygenase (COX-1/COX-2)	Weak inhibitor [2]	Enzymatic activity assays	Contributes to reduced prostaglandin synthesis [2].
Transcription Factors (NFAT/NF-κB)	Inhibitor [3]	Human SK-N-SH neuroblastoma cells	Impairs cell migration and invasiveness [3].
Anti-inflammatory & Anti-oxidative Effects	Reduces PGE2 and 8-iso-PGF2α [4]	Human SK-N-SH neurons; primary microglia	Dose-dependent inhibition of IL-1β-induced PGE2 and 8-iso-PGF2α release (0.1-10 μM) [4].
Endocannabinoid Transporter	Inhibitor [2]	Cellular uptake assays	Increases synaptic anandamide levels [2].

A critical quantitative finding from rat studies is that after a single **20 mg/kg** oral acetaminophen dose (human therapeutic equivalent), the maximum **AM404** concentration in the brain was about **150 pg/g**, with a t_{max} of 0.25 hours [5]. This demonstrates that **AM404** is present in the brain at low but pharmacologically active concentrations.

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments investigating **AM404**'s nonspecific effects.

Protocol: Assessing Anti-inflammatory Effects in Neuronal Cells

This protocol is adapted from studies on human SK-N-SH neuroblastoma cells [4].

- **Key Question Answered:** Does **AM404** inhibit IL-1β-induced neuroinflammatory and oxidative stress endpoints?
- **Cell Culture:** Maintain human SK-N-SH neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, and penicillin/streptomycin at 37°C with 5% CO₂ [4] [3].
- **Treatment:**

- **Pre-treatment:** Incubate cells with **AM404** (typical range: **0.1 - 10 μM**) or vehicle control for a specified period (e.g., 1 hour).
- **Inflammation Induction:** Stimulate cells with interleukin (IL)-1 β (e.g., at 10 U/mL) to induce an inflammatory response.
- **Sample Collection & Analysis:**
 - **PGE2 & 8-iso-PGF2 α Measurement:** Collect cell culture supernatant after ~24 hours. Quantify PGE2 and the oxidative stress marker 8-iso-PGF2 α using commercial **enzyme immunoassay (EIA)** or **ELISA** kits [4].
 - **Protein Analysis:** Harvest cells for protein extraction. Analyze COX-2 protein levels via **Western blotting**.
 - **mRNA Analysis:** Extract total RNA to assess COX-2 mRNA expression using **quantitative real-time PCR (qPCR)**.

Protocol: Evaluating Effects on Transcription Factors

This protocol is used to study **AM404**'s impact on NFAT and NF- κB signaling [3].

- **Key Question Answered:** Does **AM404** impair NFAT and NF- κB signaling pathways and related cellular functions?
- **Cell Culture:** Use SK-N-SH or other relevant cell lines (e.g., MDA-MB-231 for breast cancer studies) under standard conditions.
- **Transfection & Stimulation:**
 - **Transfection:** Transiently transfect cells with NFAT- or NF- κB -dependent luciferase reporter plasmids.
 - **Pre-treatment:** Incubate with **AM404** (e.g., **1-10 μM**) or vehicle.
 - **Stimulation:** Activate pathways with PMA (phorbol 12-myristate 13-acetate) and Ionomycin (PMA/Io) or other relevant agonists like TNF- α .
- **Functional Assays:**
 - **Luciferase Assay:** Measure luciferase activity 6-8 hours post-stimulation to quantify transcriptional activity.
 - **Cell Migration & Invasion:** Use **transwell assays** with or without Matrigel coating to assess the impairment of migration and invasiveness after **AM404** treatment (e.g., 5 μM for 24 hours) [3].

Troubleshooting Common Experimental Issues

- **Issue 1: Inconsistent analgesic effects in rodent models.**

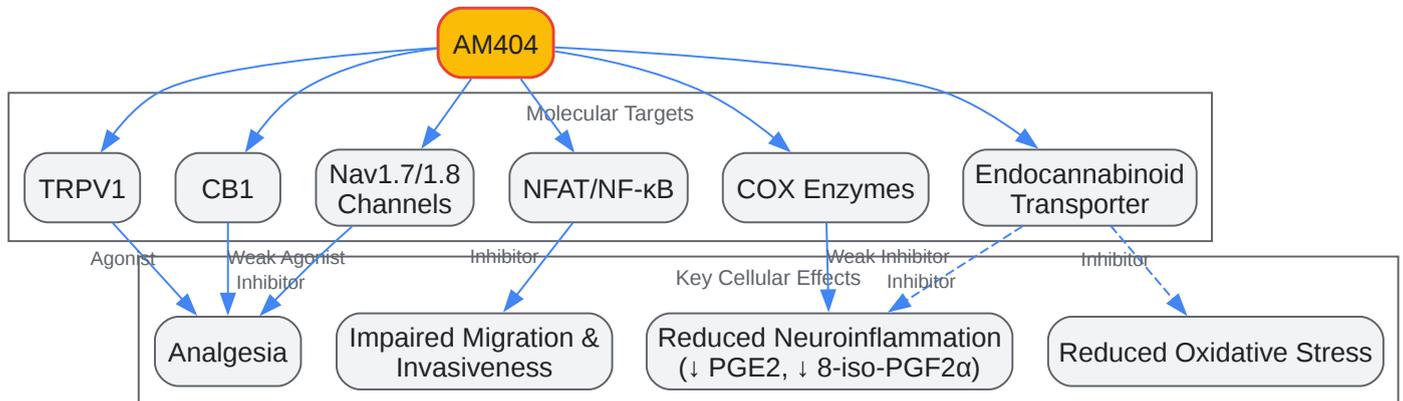
- **Possible Cause:** Contribution of multiple, opposing mechanisms. For example, TRPV1 activation can have pro-nociceptive effects, while CB1 activation and sodium channel inhibition are antinociceptive.
 - **Solution:** Use selective receptor antagonists (e.g., CB1 antagonist SR141716A or TRPV1 antagonist capsazepine) to isolate specific pathways. Consider the dose, as some effects are receptor-independent at low concentrations [4] [2].
- **Issue 2: Lack of observed effect in a cellular inflammation model.**
 - **Possible Cause:** The chosen inflammatory stimulus (e.g., LPS) or cell type (e.g., primary astrocytes vs. microglia) may not be optimal for revealing **AM404**'s effects.
 - **Solution:** Utilize IL-1 β as a pro-inflammatory stimulus in neuronal or microglial cells. Ensure the use of relevant concentrations (0.1-10 μ M) based on the established literature [4].
- **Issue 3: Unexpected cellular toxicity.**
 - **Possible Cause:** High concentrations of **AM404** (typically >10 μ M) or the solvent (DMSO).
 - **Solution:** Perform a dose-response curve and include vehicle controls. Limit DMSO concentration to \leq 0.1% [4].

AM404 Signaling Pathways

The following diagrams, created using Graphviz, illustrate the complex signaling pathways and experimental workflows involving **AM404**'s nonspecific effects.

Diagram 1: Key Signaling Pathways of AM404

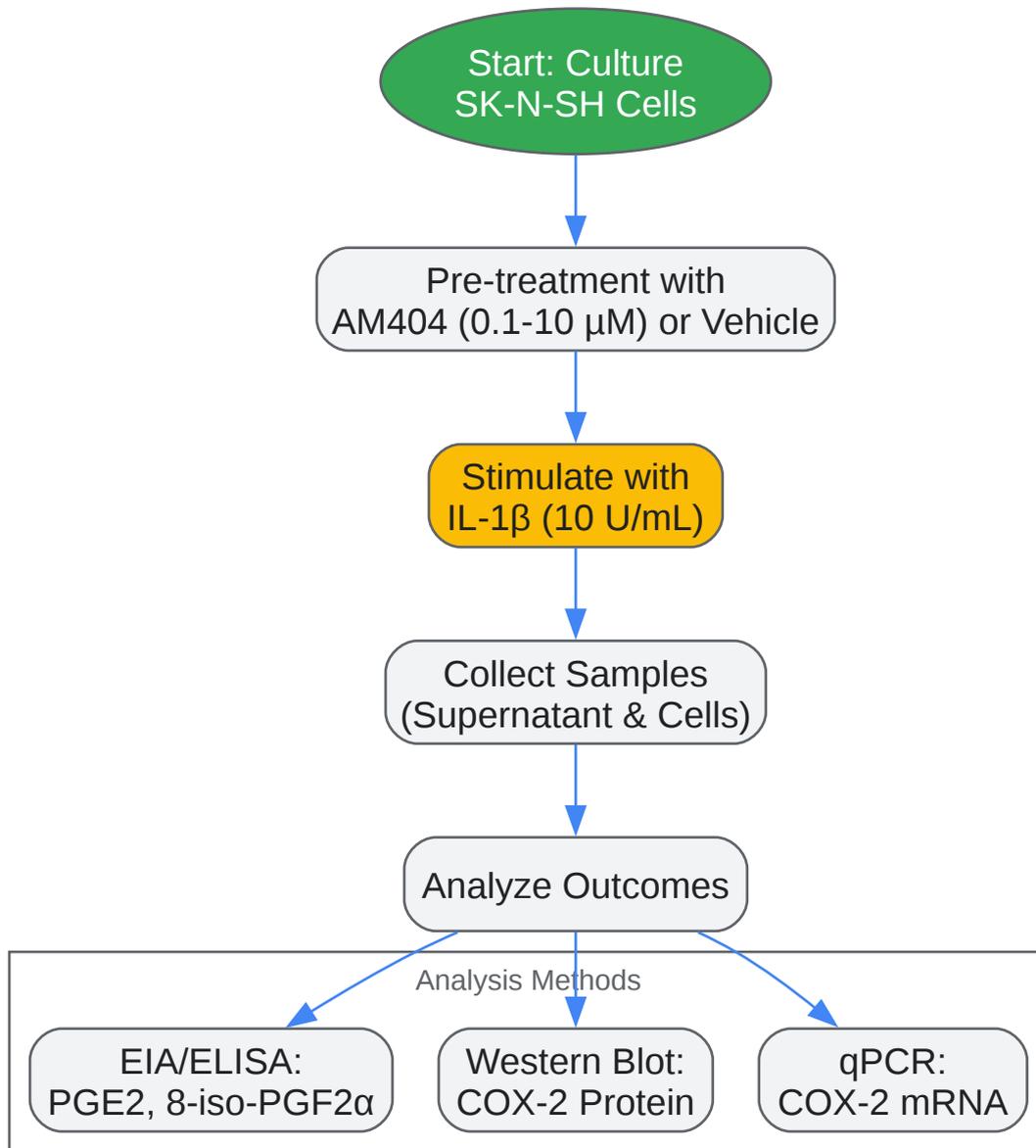
This diagram visualizes the primary molecular targets and downstream effects of **AM404** in a neuronal context.



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Diagram 2: Workflow for Anti-inflammatory Assay

This diagram outlines the core experimental workflow for studying **AM404**'s anti-inflammatory effects in cell culture.



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Key Takeaways for Researchers

- **Target Multiplicity is Central:** **AM404**'s net effect in any experiment results from its combined actions on TRPV1, cannabinoid receptors, sodium channels, COX, transcription factors, and the endocannabinoid transporter [4] [2] [3].
- **Concentration is Critical:** Effects are highly concentration-dependent. Low, physiologically relevant concentrations may act through mechanisms distinct from higher pharmacological doses [4] [5].
- **System Matters:** The observed outcomes depend on the experimental system, including cell type, the specific inflammatory stimulus used, and the readout being measured [4] [6] [3].

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